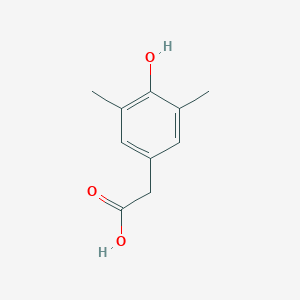

Ácido 2-(4-hidroxi-3,5-dimetilfenil)acético

Descripción general

Descripción

“2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” is a carboxylic acid . Its molecular formula is C10H12O3 .

Molecular Structure Analysis

The molecular structure of “2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” consists of a benzene ring with two methyl groups and one hydroxyl group attached. An acetic acid group is also attached to the benzene ring .Physical and Chemical Properties Analysis

“2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” is a solid at room temperature . Other physical and chemical properties such as density, boiling point, and refractive index have not been determined .Aplicaciones Científicas De Investigación

Síntesis orgánica

El compuesto se utiliza en la síntesis orgánica, particularmente en la formación de compuestos de adición de Thia-Michael . El precursor se sintetiza por la reacción de 4-hidroxi-3,5-dimetoxi-benzaldehído y tiosemicarbazida en presencia de ácido acético glacial como catalizador .

Eficacia antimicrobiana

El compuesto ha sido evaluado por su actividad antibacterial y antifúngica in vitro . La eficacia antimicrobiana se determina por la zona de inhibición y la concentración mínima inhibitoria .

Propiedad antioxidante

El compuesto también se evalúa por su propiedad antioxidante mediante el ensayo de eliminación de radicales 2,2-difenil-1-picril-hidrazilo (DPPH) .

Acoplamiento molecular

Para determinar las interacciones moleculares con la enzima bacteriana, el compuesto se acopla adicionalmente en el sitio activo de la proteína MurB de Staphylococcus aureus .

Intermedio en agroquímicos y colorantes

El compuesto juega un papel importante como intermedio en agroquímicos y colorantes .

Preparación de derivados de mexiletina

Mecanismo De Acción

Mode of Action

It’s known that the compound has antioxidant properties . It’s possible that it interacts with its targets to neutralize free radicals, thereby preventing oxidative damage.

Biochemical Pathways

Given its antioxidant properties , it may be involved in pathways related to oxidative stress and cellular defense mechanisms.

Result of Action

Given its antioxidant properties , it may help protect cells from oxidative damage, which could have various downstream effects on cellular function and health.

Análisis Bioquímico

Biochemical Properties

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid plays a significant role in biochemical reactions, particularly in the context of its antioxidant properties. It has been screened for its in vitro antioxidant property by DPPH radical scavenging assay using ascorbic acid as the standard . The compound interacts with various enzymes and proteins, contributing to its biochemical activity. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid in in vitro or in vivo studies can lead to sustained protective effects on cells, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant protection and modulation of cellular processes. At high doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.

Metabolic Pathways

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall biochemical activity.

Transport and Distribution

The transport and distribution of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms, and it may accumulate in certain tissues depending on its affinity for specific transporters . The distribution of the compound within the body influences its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, mitochondria, or other organelles, where it exerts its biochemical effects . The localization of the compound within cells can influence its activity and function, as well as its interactions with other biomolecules.

Propiedades

IUPAC Name |

2-(4-hydroxy-3,5-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-3-8(5-9(11)12)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINPNKCWFHYQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588001 | |

| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989-73-7 | |

| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

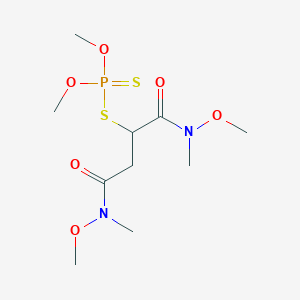

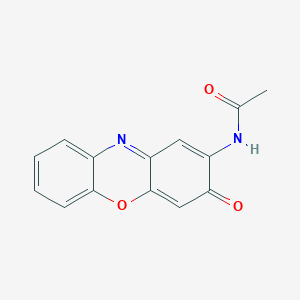

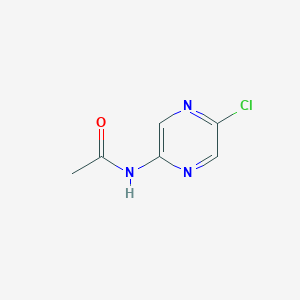

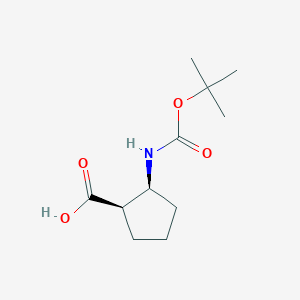

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)

![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)